molecular formula C12H13ClN2O2 B5305692 N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide

N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide

Cat. No. B5305692
M. Wt: 252.69 g/mol
InChI Key: GOGLRAYUDPPIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide, also known as Cbz-Phe-Pro-NHCl, is a synthetic compound used in scientific research. This compound is a protease inhibitor and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the formation of a covalent bond between the compound and the active site of the protease. This covalent bond prevents the protease from cleaving its substrate, thus inhibiting its activity. The inhibitory activity of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is reversible, and the compound can be removed from the active site of the protease by hydrolysis.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity by inhibiting the activity of proteases involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in lab experiments is its high potency and specificity for proteases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. One area of research is the development of more potent and selective protease inhibitors based on the structure of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. Another area of research is the study of the role of protease inhibitors in various diseases, such as cancer and HIV. Additionally, the use of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in drug discovery and development is an area of ongoing research.

Synthesis Methods

The synthesis of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the reaction of 4-chlorobenzoyl chloride with N-Boc-Phe-Pro-OH in the presence of a base. The resulting intermediate is then treated with HCl to obtain the final product N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. The purity of the product can be confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is widely used in scientific research for its protease inhibitory activity. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound is also used in the study of protease inhibitors and their role in various diseases, such as cancer and HIV.

properties

IUPAC Name

N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLRAYUDPPIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0138760.P001

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